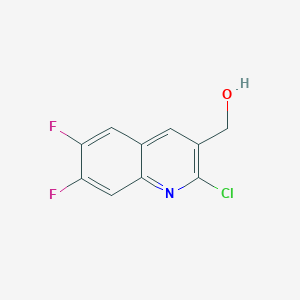

(2-Chloro-6,7-difluoroquinolin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Chloro-6,7-difluoroquinolin-3-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of chloro and difluoro substituents on the quinoline ring, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6,7-difluoroquinolin-3-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-6,7-difluoroquinoline.

Formylation: The quinoline derivative undergoes formylation to introduce a formyl group at the 3-position, yielding 2-chloro-6,7-difluoroquinoline-3-carbaldehyde.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6,7-difluoroquinolin-3-yl)methanol undergoes various chemical reactions, including:

Substitution Reactions: The chloro and difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can undergo further reduction to yield different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide.

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

Substitution: Various substituted quinoline derivatives.

Oxidation: 2-Chloro-6,7-difluoroquinoline-3-carboxylic acid.

Reduction: Reduced quinoline derivatives with altered functional groups.

Scientific Research Applications

(2-Chloro-6,7-difluoroquinolin-3-yl)methanol has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of potential antimalarial, antibacterial, and anticancer agents.

Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with various enzymes and receptors.

Industrial Applications: It is utilized in the development of agrochemicals and dyes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Chloro-6,7-difluoroquinolin-3-yl)methanol involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication.

Receptor Binding: It may bind to specific receptors in cells, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of (2-Chloro-6,7-difluoroquinolin-3-yl)methanol.

6,7-Difluoroquinoline: Lacks the chloro and hydroxymethyl groups but shares the difluoroquinoline core.

Fluoroquinolones: A class of antibiotics with a similar quinoline core but different substituents.

Uniqueness

This compound is unique due to the combination of chloro, difluoro, and hydroxymethyl groups on the quinoline ring, which imparts distinct chemical and biological properties compared to other quinoline derivatives .

Biological Activity

(2-Chloro-6,7-difluoroquinolin-3-yl)methanol is a synthetic compound with notable biological activity, primarily due to its unique chemical structure, which includes a quinoline core substituted with halogens and a hydroxymethyl group. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₅ClF₂N, with a molecular weight of 181.59 g/mol. The compound features:

- Quinoline Core : A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.

- Halogen Substituents : Two fluorine atoms at positions 6 and 7, and one chlorine atom at position 2.

- Hydroxymethyl Group : Present at the 3-position, enhancing its potential for various biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The presence of halogen substituents is believed to enhance lipophilicity and facilitate interaction with bacterial membranes, thus increasing the compound's efficacy against microbial pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Quinoline derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer types, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

The biological activity of this compound is linked to its interaction with specific enzymes and metabolic pathways:

- Cytochrome P450 Inhibition : It has been identified as an inhibitor of CYP1A2, which is crucial for drug metabolism. This interaction could affect the pharmacokinetics of co-administered drugs, necessitating further investigation into its safety profile.

- Enzyme Interaction Studies : Similar compounds have shown potential as inhibitors for various metabolic enzymes, suggesting that this compound may possess similar properties.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups while preserving the integrity of the quinoline structure. Common methods include:

- Reduction Reactions : Utilizing reducing agents like sodium borohydride to convert quinoline derivatives into hydroxymethyl compounds.

These synthetic routes can lead to various derivatives with differing biological activities, enhancing the scope of research into their therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of quinoline derivatives, this compound demonstrated significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the cytotoxic effects of this compound on breast cancer cell lines. The study reported a dose-dependent reduction in cell viability, with IC50 values indicating substantial potency compared to control treatments.

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-Chloro-6,8-difluoroquinoline | 0.93 | Contains two fluorine atoms; different position |

| 2-Chloro-4,8-dimethylquinoline | 0.81 | Methyl groups instead of fluorines |

| 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | 0.79 | Contains methoxy groups; different halogen |

| 2-Chloro-6-fluoroquinoline | 0.86 | Single fluorine atom; lacks second fluorine |

The unique combination of substituents in this compound may impart distinct chemical reactivity and biological properties compared to these similar compounds.

Properties

IUPAC Name |

(2-chloro-6,7-difluoroquinolin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2NO/c11-10-6(4-15)1-5-2-7(12)8(13)3-9(5)14-10/h1-3,15H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFSSEVPQSAJLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC(=C1CO)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.